3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10N4O3 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
3-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O3/c20-15-12-6-2-3-7-13(12)16-10-18(15)17-9-11-5-1-4-8-14(11)19(21)22/h1-10H/b17-9+ |
InChI Key |
MPCZTXWSDLDWDN-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 2-nitrobenzaldehyde with 4-aminoquinazolin-3(4H)-one. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzylidene moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
Reduction: 3-((2-Aminobenzylidene)amino)quinazolin-4(3H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of quinazolinone derivatives, including 3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one. The compound has shown promising results against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study investigated a series of substituted quinazolin-4(3H)-one derivatives, including this compound. The synthesized compounds were screened for their antimicrobial activities against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus and antifungal activity with an MIC of 3.90 μg/mL against Candida albicans and other fungi like Aspergillus niger and Rhizopus nigricans .
Anticancer Potential
Quinazolinones have been extensively studied for their anticancer properties. The structural features of this compound suggest potential mechanisms for inhibiting cancer cell proliferation.
Case Study: Anticancer Activity
Research indicates that derivatives of quinazolinone can act as inhibitors of various cancer-related targets. For instance, the compound's structural analogs have demonstrated effectiveness in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression . This inhibition can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells.
Other Therapeutic Applications
Beyond antimicrobial and anticancer applications, quinazolinones exhibit a range of therapeutic effects, including:
- Antioxidant Activity : Some studies have shown that quinazolinone derivatives possess antioxidant properties, which can protect cells from oxidative stress .
- Antimalarial Activity : Certain derivatives have been evaluated for their antimalarial potential, indicating a broader spectrum of biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazolinones. The incorporation of various substituents on the quinazolinone scaffold can significantly influence its biological activity.
Table: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of 3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzylidene moiety may play a role in the compound’s biological activity by participating in redox reactions or forming covalent bonds with target proteins.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Bioactivity of Selected Quinazolin-4(3H)-one Derivatives
Biological Activity
3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one, also known by its chemical formula , is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections delve into the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the condensation of 2-nitrobenzaldehyde with 3-amino-2-methylquinazolin-4(3H)-one. The reaction is facilitated under reflux conditions in an alcoholic medium, yielding the target compound as a yellow solid with a melting point of 157–159 °C .
Antimicrobial Activity
Research indicates that derivatives of quinazolin-4(3H)-one, including this compound, exhibit considerable antimicrobial properties. A study demonstrated that various substituted arylidene-based quinazolinones showed good binding affinities in molecular docking studies and significant antimicrobial efficacy against strains such as Staphylococcus aureus and Candida albicans. Specifically, the minimum inhibitory concentration (MIC) values for some derivatives were recorded as low as 1.95 μg/mL for bacterial strains .
Anticancer Activity
Quinazolinone derivatives are recognized for their anticancer potential. Compounds like this compound have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with tumor progression. Computational studies have predicted that certain derivatives possess favorable bioavailability and can effectively act as COX-2 inhibitors. For instance, in silico analyses indicated that several quinazolinone derivatives exhibited promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various quinazolinone derivatives, including those with nitro substituents. The results showed that compounds with electron-withdrawing groups like nitro groups exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Studies : A comprehensive analysis involving QSAR (Quantitative Structure-Activity Relationship) modeling was conducted on a series of quinazolinone derivatives. The study highlighted that modifications at specific positions on the quinazolinone ring could significantly affect cytotoxicity against cancer cell lines, suggesting a structure-dependent activity profile .
Data Tables
| Compound | Activity Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | Antibacterial | 1.95 | Effective against Staphylococcus aureus |
| 3-(benzylideneamino)-quinazolin-4(3H)-one | Anticancer | Varies | COX-2 inhibitor; induces apoptosis |
| Substituted quinazolines | Antifungal | 3.90 | Effective against Candida albicans |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, protective eyewear) is essential. Avoid ignition sources due to flammability risks (P210 in ). Work in a fume hood to minimize inhalation exposure (H333 in ). Pre-experiment safety briefings and proper waste disposal protocols are critical .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic attack on lactone rings (e.g., 2-chlorophenyl oxazinone reacting with hydrazine hydrate). Key parameters include reaction temperature (80–100°C), solvent choice (ethanol or pyridine), and heating method (conventional vs. microwave irradiation, which reduces reaction time from hours to minutes). Purification via recrystallization or column chromatography ensures purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use FTIR to confirm carbonyl (C=O, ~1660–1685 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.2 ppm) and substituent environments. Mass spectrometry validates molecular weight (e.g., [M+H]+ peak). Elemental analysis ensures stoichiometric purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of quinazolin-4(3H)-one derivatives?
- Methodological Answer : Systematically vary substituents (e.g., nitro, morpholine, aryl groups) and test against target pathways (e.g., NF-κB inhibition in ). Use in silico docking to predict binding affinities, followed by in vitro assays (e.g., antimicrobial MIC testing in ). Correlate electronic (Hammett constants) and steric effects with activity trends .
Q. What strategies resolve contradictory data in the reported biological activities of quinazolinone derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., 4-nitro vs. 2-nitro substituents) or assay conditions (e.g., bacterial strains in vs. cell lines in ). Conduct side-by-side comparisons using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and meta-analyses of substituent effects .
Q. How can reaction mechanisms be elucidated to improve synthetic yields of quinazolinone derivatives?
- Methodological Answer : Monitor intermediates via LC-MS or in situ IR during hydrazine hydrate reactions ( ). Kinetic studies under varying temperatures/pH identify rate-limiting steps (e.g., ring closure). Computational modeling (DFT) can map energy barriers for nucleophilic attack and cyclization .
Q. What experimental approaches assess the multi-target pharmacological potential of quinazolinone derivatives?
- Methodological Answer : Employ panel assays:
- Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models ( ).
- Anti-inflammatory : COX-1/COX-2 inhibition assays ().
- Antioxidant : DPPH radical scavenging ( ).
Prioritize derivatives with broad-spectrum activity and low cytotoxicity (IC₅₀ > 100 µM in MTT assays) .
Data Analysis and Optimization
Q. How can synthetic yield data from diverse reaction conditions guide optimization?
- Methodological Answer : Statistical tools (ANOVA, response surface methodology) analyze variables like solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., p-toluenesulfonic acid), and microwave power. reports 15–20% higher yields with microwave vs. conventional heating, emphasizing energy efficiency .
Q. What role do substituents play in modulating the physicochemical properties of quinazolinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
